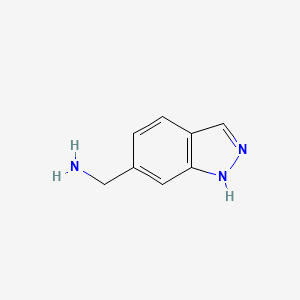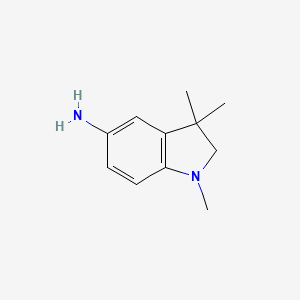
(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine
Übersicht
Beschreibung
“(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of “(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine” is not clearly mentioned in the available resources .
Molecular Structure Analysis
The molecular structure of a similar compound, “1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-”, is available and can be viewed using specific software .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “1-(1,3,3-trimethyl-2,3-dihydro-1h-indol-2-yliden)acetone”, are available. It has a density of 1.1±0.1 g/cm³, a boiling point of 319.2±42.0 °C at 760 mmHg, and a flash point of 112.6±17.3 °C .
Wissenschaftliche Forschungsanwendungen
- Application Summary : 2,3,3-Trimethylindolenine is an indolenine compound used as a reactant in organic synthesis reactions .
- Application Summary : A compound closely related to “(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine”, identified as a potent inhibitor of RIPK1, has been studied for its potential applications in medicine .
- Results or Outcomes : The compound was found to potently inhibit RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM. It also showed good kinase selectivity and was able to protect cells from necroptosis in vitro and in vivo .
Scientific Field: Organic Synthesis
Scientific Field: Medicinal Chemistry
- Application Summary : 1-(1,3,3-trimethyl-2,3-dihydro-1h-indol-2-yliden)acetone is a compound that has a similar structure to the one you mentioned . It is used in various organic reactions.
Scientific Field: Organic Chemistry
Scientific Field: Physical Chemistry
Eigenschaften
IUPAC Name |
1,3,3-trimethyl-2H-indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-11(2)7-13(3)10-5-4-8(12)6-9(10)11/h4-6H,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKIIOQCBMYRNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=C1C=C(C=C2)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627381 | |
| Record name | 1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine | |
CAS RN |
848047-45-0 | |
| Record name | 1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

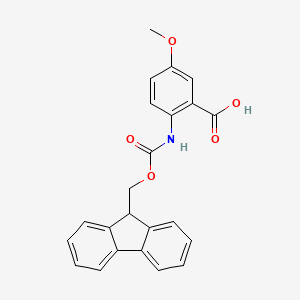
![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)
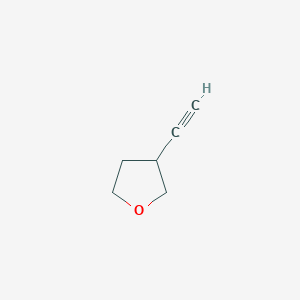



![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)
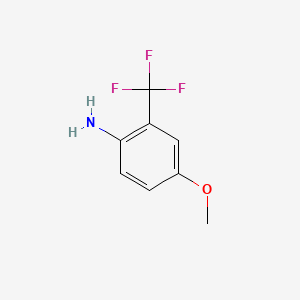
![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)
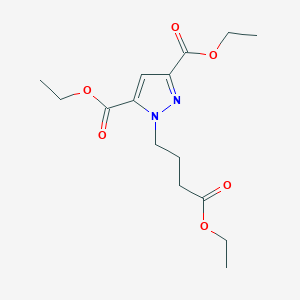
![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)


